molecular formula C39H65NO14 B134032 Desmycosin CAS No. 11032-98-7

Desmycosin

Katalognummer: B134032
CAS-Nummer: 11032-98-7
Molekulargewicht: 771.9 g/mol
InChI-Schlüssel: QRPHLEPFYLNRDA-NLGRAQRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Streptomyces fradiae. It is one of the four components of the tylosin complex, which also includes tylosin A, tylosin C, and tylosin D. Tylosin B is primarily used in veterinary medicine due to its broad-spectrum antibacterial activity against Gram-positive bacteria and certain Gram-negative bacteria.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Tylosin B exhibits broad-spectrum antibacterial activity, primarily against Gram-positive bacteria and mycoplasma. It functions by binding to the 23S rRNA of the 50S ribosomal subunit, inhibiting mRNA-directed protein synthesis. This mechanism is crucial in preventing bacterial growth and is particularly effective in treating infections in livestock.

Table 1: Comparative Antibacterial Efficacy of Tylosin B

Bacteria TypeEfficacyReference
Gram-positiveHigh
MycoplasmaModerate
Gram-negativeLow

In a study comparing Tylosin A and Tylosin B, both compounds demonstrated nearly identical antibacterial properties against selected bacteria, highlighting their potential for use in veterinary applications .

Veterinary Medicine

Tylosin B is widely used in veterinary medicine for its effectiveness against respiratory diseases caused by mycoplasma in poultry and swine. Its application can help reduce mortality rates and improve overall animal health.

  • Case Study : In a controlled trial involving swine, Tylosin B was administered to prevent mycoplasma pneumonia, resulting in a significant reduction in clinical signs and improved weight gain compared to untreated controls .

Environmental Impact

The environmental fate of Tylosin B has been studied extensively due to concerns about antibiotic residues in agricultural runoff. Research indicates that Tylosin degrades slowly in soil and water environments, with a half-life of approximately 200 days under aerobic conditions .

Table 2: Environmental Degradation of Tylosin B

ParameterValueReference
Half-life in water200 days
Stability in soilModerate
PhotodegradationMinimal

Research Applications

Tylosin B serves as a reference standard in pharmaceutical research for developing new antibiotics and studying protein synthesis mechanisms. Its role in experimental studies allows researchers to explore the dynamics of macrolide antibiotics further.

  • Case Study : A study utilized Tylosin B to investigate its effects on protein synthesis inhibition, providing insights into the mechanisms by which macrolides exert their antibacterial effects .

Wirkmechanismus

Desmycosin, also known as Tylosin B, is a 16-membered macrolide antibiotic . It is a metabolite of Tylosin and a precursor to Tilmicosin . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets bacterial ribosomes . Specifically, it binds to the E. coli 70S ribosomes . Ribosomes are the molecular machines in cells that carry out protein synthesis, which is a vital process for the survival and functioning of cells.

Mode of Action

This compound interacts with its targets by binding in the upper part of the nascent peptide exit tunnel (NPET) of bacteria in close vicinity to the peptidyl transferase center (PTC) in the so-called macrolide binding site (MBS) . This binding selectively inhibits translation in bacteria .

Biochemical Pathways

The binding of this compound to bacterial ribosomes inhibits bacterial protein synthesis in vitro . This suppression of protein synthesis disrupts the normal functioning of bacterial cells, leading to their death. The specific structural features of the interactions between this compound and bacterial ribosomes have been revealed through the simulation of molecular dynamics .

Result of Action

The result of this compound’s action is the suppression of bacterial growth . It has been shown to be active against some strains of macrolide-resistant bacteria . In addition, this compound has been found to express antimalarial activity against chloroquine-resistant P. falciparum K1 10 malaria parasites .

Biochemische Analyse

Biochemical Properties

Desmycosin plays a significant role in biochemical reactions, particularly in the inhibition of protein synthesis in bacteria . It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the translocation of peptides during translation . In the realm of biochemical research, this compound is used to explore the intricate process of translation in bacteria and the structural and functional dynamics of ribosomes .

Cellular Effects

This compound has been shown to have a profound effect on various types of cells and cellular processes. It inhibits bacterial protein synthesis in vitro and suppresses bacterial growth . The conjugates of N-terminal hexa- and tripeptide fragments of oncocin and 3,2′,4′′-triacetylthis compound were found to be active against some strains of macrolide-resistant bacteria .

Molecular Mechanism

The principal mechanism of action of this compound involves the inhibition of protein synthesis in bacteria . It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the translocation of peptides during translation . By simulating molecular dynamics of the complexes of these compounds with the wild-type bacterial ribosomes and with ribosomes, containing A2059G 23S RNA mutation, the specific structural features of their interactions were revealed .

Temporal Effects in Laboratory Settings

To improve the metabolic stability of a 16-membered macrolide, 2-methylated derivatives of this compound were synthesized . Among these derivatives, 2b-methylthis compound retained antibacterial activity and showed improved stability in rat serum compared to this compound .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein synthesis inhibition in bacteria . It binds to the 50S subunit of the bacterial ribosome, blocking the translocation of peptides during translation

Subcellular Localization

The subcellular localization of this compound is likely to be at the site of protein synthesis in bacterial cells, given its role in inhibiting protein synthesis . It binds to the 50S subunit of the bacterial ribosome, which is part of the cellular machinery for protein synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tylosin B is synthesized through a combination of polyketide and deoxyhexose metabolism. The biosynthetic pathway involves the formation of a 16-membered lactone ring, which is then glycosylated with deoxyhexose sugars. The primary product, protylonolide, undergoes further modifications to yield tylosin B .

Industrial Production Methods: Industrial production of tylosin B involves the fermentation of Streptomyces fradiae under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate tylosin B. The use of mutants of Streptomyces fradiae blocked in tylosin production has been instrumental in elucidating the biosynthetic pathway and optimizing production .

Analyse Chemischer Reaktionen

Types of Reactions: Tylosin B undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in tylosin B can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups in tylosin B can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and alkylating agents like methyl iodide.

Major Products: The major products formed from these reactions include various derivatives of tylosin B with modified functional groups, which can exhibit different biological activities .

Vergleich Mit ähnlichen Verbindungen

    Tylosin A: The main component of the tylosin complex, with a higher antimicrobial activity compared to tylosin B.

    Tylosin C: Another component of the tylosin complex, with a similar structure but different antimicrobial spectrum.

    Tylosin D: The least active component of the tylosin complex.

Uniqueness of Tylosin B: Tylosin B is unique due to its specific glycosylation pattern and its intermediate antimicrobial activity within the tylosin complex. It has a broader spectrum of activity compared to tylosin D but is less potent than tylosin A .

Biologische Aktivität

Tylosin B, a macrolide antibiotic, is primarily used in veterinary medicine for its antimicrobial properties, particularly against gram-positive bacteria. This article explores the biological activity of Tylosin B, focusing on its effects on gut microbiota, antimicrobial efficacy, and its potential implications in veterinary practices.

Overview of Tylosin B

Tylosin B is a component of the tylosin family, which includes Tylosin A and other derivatives. It is commonly administered to livestock for treating respiratory infections and has been studied for its impact on gut health and microbial populations.

Tylosin B exerts its antimicrobial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action is particularly effective against various strains of Streptococcus , Mycoplasma , and some gram-negative bacteria. Its use in veterinary medicine has raised concerns regarding the alteration of gut microbiota and the development of antibiotic resistance.

Case Studies and Findings

  • Swine Gut Microbiota Alteration :
    A recent study investigated the effects of a therapeutic dose (20 mg/kg) of Tylosin on swine gut microbiota. Results indicated significant changes post-treatment, with infected pigs showing decreased species richness and diversity compared to healthy pigs. Notably, levels of beneficial bacteria such as Lactobacillus were reduced, while potentially harmful bacteria like Pseudomonas increased .
    ParameterHealthy Pigs (Before/After)Infected Pigs (Before/After)
    Species RichnessHigherLower
    Lactobacillus LevelsHigherSignificantly Lower
    Pseudomonas LevelsStableIncreased
  • Fecal Dysbiosis in Dogs :
    In a controlled trial involving dogs, Tylosin administration led to a significant decrease in fecal microbial diversity after 7 days. The study highlighted that while fecal scores remained unchanged, the composition of the microbiota was adversely affected, with notable decreases in anaerobic bacteria .
    Time PointMicrobial Diversity (Shannon Index)UBA Concentration (μg/kg)
    Day 0Baseline0.14
    Day 7Decreased-
    Day 21Recovery7.42
    Day 63Individual Variability3.49

Antimicrobial Efficacy

Tylosin B has demonstrated effectiveness against various pathogens:

  • Streptococcus suis : Research indicates that Tylosin inhibits biofilm formation by targeting key enzymes involved in cysteine synthesis, thereby reducing the virulence of this pathogen .
  • Salmonella enterica : Studies show that Tylosin can influence the intestinal microbiome's ability to exclude pathogens like Salmonella, suggesting a potential role in controlling infections .

Resistance Development

Concerns have been raised regarding the potential for developing antibiotic resistance due to Tylosin use. Studies indicate that while Tylosin alters microbial populations, its impact on resistance genes varies across different livestock species . Continuous monitoring and judicious use are essential to mitigate these risks.

Eigenschaften

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65NO14/c1-11-29-26(19-50-39-37(49-10)36(48-9)33(46)24(6)52-39)16-20(2)12-13-27(42)21(3)17-25(14-15-41)35(22(4)28(43)18-30(44)53-29)54-38-34(47)31(40(7)8)32(45)23(5)51-38/h12-13,15-16,21-26,28-29,31-39,43,45-47H,11,14,17-19H2,1-10H3/b13-12+,20-16+/t21-,22+,23-,24-,25+,26-,28-,29-,31+,32-,33-,34-,35-,36-,37-,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPHLEPFYLNRDA-NLGRAQRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016177
Record name Tylosin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

771.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11032-98-7
Record name Desmycosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11032-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tylosin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011032987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tylosin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2R,3R,4E,6E,9R,11R,12S,13S,14R)-12-{[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]oxy}-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)oxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2,3-di-O-methyl-beta-D-allopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tylosin B
Reactant of Route 2
Tylosin B
Reactant of Route 3
Tylosin B
Reactant of Route 4
Tylosin B
Reactant of Route 5
Tylosin B
Reactant of Route 6
Tylosin B
Customer
Q & A

Q1: What is the primary mechanism of action of desmycosin?

A1: Like other macrolide antibiotics, this compound exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [, , ] This binding interferes with bacterial protein synthesis, ultimately leading to bacterial growth inhibition or death.

Q2: How does the antibacterial activity of this compound compare to tylosin A?

A2: While both compounds target the bacterial ribosome, this compound generally exhibits lower antibacterial activity compared to tylosin A. [, , ] This difference in potency is likely attributable to structural variations between the two compounds.

Q3: Does this compound exhibit any activity against mycoplasma species?

A3: Yes, this compound demonstrates in vitro activity against various Mycoplasma species, although it may be less effective than tylosin A in treating Mycoplasma infections in animals. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C41H71NO14, and its molecular weight is 789.98 g/mol. [, ]

Q5: What spectroscopic techniques are helpful in characterizing this compound?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is crucial for characterizing the structure of this compound. [, ] Mass spectrometry (MS) is also valuable for determining the molecular weight and identifying fragments. [, , , ] Infrared (IR) spectroscopy can provide information about functional groups present in the molecule. []

Q6: Does the presence of metal ions affect the stability of this compound?

A7: Yes, certain metal ions, particularly Fe+++, Al+++, and Sn++, can impact the stability of this compound, especially at elevated temperatures and low pH. [, ] These ions can catalyze the degradation of this compound to O-mycaminosyl tylonolide (OMT). []

Q7: Have computational methods been applied to study the conformational flexibility of this compound?

A9: Yes, molecular modeling studies have investigated the conformational preferences of this compound. [, ] These studies indicate that this compound exhibits less flexibility compared to some other macrolides, such as erythromycin A. [, ]

Q8: How does the absence of the mycinose sugar moiety in this compound affect its activity compared to tylosin A?

A10: The removal of the mycinose sugar in this compound contributes to its reduced antibacterial activity compared to tylosin A. [, , ] This observation highlights the importance of the mycinose moiety for optimal binding to the bacterial ribosome and antibacterial potency.

Q9: What is the impact of modifications at the C-20 position of this compound on its biological activity?

A11: Modifications at the C-20 position of this compound, particularly the introduction of cyclic amino substituents, can significantly influence its antimicrobial activity. [, ] Notably, the synthesis of tilmicosin, a potent veterinary antibiotic, involves the addition of a 3,5-dimethylpiperidine group at the C-20 position of this compound. []

Q10: What are the common formulation strategies for improving the stability or solubility of this compound?

A12: While specific formulation strategies for this compound are not extensively discussed in the provided papers, macrolide antibiotics, in general, may be formulated as salts (e.g., phosphate, tartrate) to enhance solubility and stability. []

Q11: Are there known mechanisms of bacterial resistance to this compound?

A16: Although specific resistance mechanisms for this compound are not discussed in the provided research, resistance to macrolide antibiotics, in general, can arise through target site modification (e.g., methylation of the 23S rRNA), enzymatic inactivation, or efflux pumps. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.